molecular formula C15H9ClF3N3O2S B2450336 N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 863669-03-8

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2450336
CAS No.: 863669-03-8
M. Wt: 387.76
InChI Key: SRFOKZHVEPLQES-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a quinoxaline-based sulfonamide derivative of significant interest in medicinal chemistry for the development of novel enzyme inhibitors. This class of compounds has been investigated for its potential to act as potent phosphatidylinositol 3-kinase (PI3K) inhibitors . The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in a range of diseases, making it a prominent target in oncological and inflammatory disease research . The molecular architecture of this compound combines a quinoxaline heterocycle, a privileged scaffold in drug discovery, with a sulfonamide functional group, a moiety known to confer potent biological activity and enhance binding selectivity in enzyme active sites . As part of a broader family of N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives, this compound represents a key chemical tool for researchers exploring the structure-activity relationships of kinase inhibitors and their mechanisms of action . It provides a versatile template for further chemical exploration in hit-to-lead optimization campaigns. Current research into related quinoxaline sulfonamide hybrids suggests a wide potential biomedical scope, including applications in the study of antineoplastic, anti-inflammatory, and autoimmune disease pathways . This chemical is intended for use in non-clinical laboratory research to further elucidate these biological mechanisms.

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-12-7-2-1-6-11(12)20-13)22-25(23,24)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOKZHVEPLQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions.

    Chlorination: The quinoxaline core is then chlorinated at the 3-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonamide Formation: The chlorinated quinoxaline is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (Et3N) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the quinoxaline ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.

    Oxidation and Reduction: The quinoxaline ring can participate in redox reactions, although these are less common for this specific compound.

    Sulfonamide Reactions: The sulfonamide group can engage in reactions typical for sulfonamides, such as hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) might be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) could be used.

Major Products

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation Products: Oxidized quinoxaline derivatives.

    Reduction Products: Reduced forms of the quinoxaline ring.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes involved in disease pathways.

Industry

    Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex drug molecules.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its bioactivity and chemical properties.

    3-(trifluoromethyl)benzenesulfonamide: Lacks the quinoxaline ring, which significantly changes its chemical behavior and applications.

Uniqueness

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the quinoxaline ring, chlorine substituent, and trifluoromethyl group, which together confer distinct chemical properties and potential bioactivities not seen in simpler analogs.

Biological Activity

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. The specific structural features of this compound, including the chloroquinoxaline moiety and the trifluoromethyl group, contribute to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10ClF3N2O2S
  • Molecular Weight : 364.76 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Chloro GroupEnhances lipophilicity and activity
Trifluoromethyl GroupIncreases metabolic stability
Benzenesulfonamide BackboneProvides sulfonamide properties

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have explored the anticancer potential of quinoxaline derivatives, including this compound. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor cell proliferation. For instance, a study demonstrated that quinoxaline derivatives could inhibit the proliferation of human cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.

Case Studies

  • In Vitro Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed a significant zone of inhibition compared to control groups, indicating strong antibacterial activity.
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in folate metabolism in bacteria.
  • Induction of Apoptosis : In cancer cells, it potentially activates apoptotic pathways leading to cell death.

Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties highlight its potential as a lead compound for drug development. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Use a coupling reaction between a quinoxaline derivative (e.g., 3-chloroquinoxalin-2-amine) and 3-(trifluoromethyl)benzenesulfonyl chloride. Reactants are typically heated under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (80–100°C) to improve yield. Purify via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate) .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

  • Characterization :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and trifluoromethyl group integrity .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass: 415.02 Da).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide groups) .

Q. What are the primary biological targets or activities reported for this compound?

  • Bioactivity : This sulfonamide derivative may inhibit enzymes such as kinases or carbonic anhydrases due to its electron-withdrawing groups (Cl, CF3_3) and planar quinoxaline core. Test in vitro enzyme inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Cellular Studies : Evaluate cytotoxicity against cancer cell lines (e.g., MTT assay) and compare with structurally related compounds to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do substituent variations on the quinoxaline ring (e.g., Cl vs. F) affect the compound’s bioactivity and binding affinity?

  • Methodology : Synthesize analogs (e.g., N-(3-fluoroquinoxalin-2-yl) derivatives) and compare inhibitory potency using enzyme kinetics. Perform molecular docking studies (e.g., AutoDock Vina) to analyze interactions with target proteins (e.g., kinases) .
  • Data Interpretation : Correlate electron-withdrawing effects (Hammett σ values) with activity trends. For example, CF3_3 enhances sulfonamide acidity, potentially improving target binding .

Q. What analytical techniques resolve contradictions in reported solubility or stability data for this compound?

  • Approach :

  • Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Test co-solvents (e.g., DMSO/PEG mixtures) to improve bioavailability .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Strategy :

  • ADMET Prediction : Use tools like SwissADME to predict logP, blood-brain barrier permeability, and CYP450 interactions.
  • Quantum Mechanics : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites for functionalization .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Challenges : Low yields due to side reactions (e.g., sulfonamide hydrolysis).
  • Solutions : Optimize protecting groups (e.g., tert-butyl for amines) and switch to flow chemistry for better heat/mass transfer control .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential irritancy of sulfonamides.
  • Store under inert gas (argon) at –20°C to prevent decomposition .

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